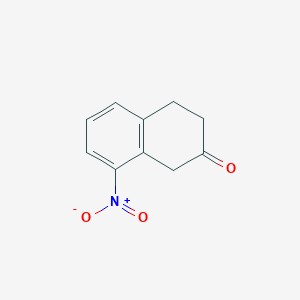

8-Nitro-2-tetralone

Description

Structure

3D Structure

Properties

IUPAC Name |

8-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-5-4-7-2-1-3-10(11(13)14)9(7)6-8/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKOGCRGSOMTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732629 | |

| Record name | 8-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909095-48-3 | |

| Record name | 8-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nitro 2 Tetralone

Direct Nitration Strategies for Tetralone Systems

Direct nitration of the aromatic ring of a tetralone is a common electrophilic aromatic substitution reaction. However, achieving regioselectivity to favor a specific isomer like 8-Nitro-2-tetralone requires careful consideration of the substrate and reaction conditions, as direct nitration can often lead to a mixture of isomers. materialsciencejournal.orgtandfonline.com

Regioselective Nitration of Tetralone Precursors

The regioselectivity of nitration is governed by the electronic effects of the substituents on the benzene (B151609) ring. numberanalytics.comlibretexts.org The carbonyl group in the alicyclic ring of tetralone is an electron-withdrawing group, which deactivates the aromatic ring, particularly at the ortho and para positions (C5, C7). This makes direct nitration of an unsubstituted 2-tetralone (B1666913) challenging. tandfonline.comchemcess.com

To achieve substitution at the C8 position, the precursor must typically contain directing groups that favor that site. For instance, in the closely related 1-tetralone (B52770) series, an electron-donating group like a methoxy (B1213986) substituent at the C5 position directs nitration to the C6 and C8 positions. materialsciencejournal.org Research has shown that nitration of 5-methoxy-1-tetralone (B1585004) can yield a mixture including the 8-nitro derivative. materialsciencejournal.org While direct nitration of the parent 2-tetralone with concentrated nitric acid has been reported to yield 6- and 7-nitro-2-tetralones, obtaining dinitro derivatives or other isomers often requires a modified substrate. tandfonline.comthieme-connect.de For example, the synthesis of 5,7- and 6,7-dinitro-2-tetralones was achieved by nitrating 2-tetralyl acetate (B1210297), where the hydroxyl group is protected as an ester, rather than the ketone itself. tandfonline.comtandfonline.com This highlights that precursor modification is a key strategy for controlling regioselectivity in the 2-tetralone system.

Optimization of Nitrating Agents and Reaction Conditions

The choice of nitrating agent and the reaction conditions are critical for maximizing the yield and selectivity of the desired nitro-tetralone. numberanalytics.com Conditions such as temperature, reaction time, and solvent can significantly influence the outcome. materialsciencejournal.org Milder conditions, including low temperatures and slow addition of the nitrating agent, generally provide better results and minimize side reactions. materialsciencejournal.org

A mixture of nitric acid and acetic anhydride (B1165640) (Ac₂O) is a widely used nitrating system that is considered milder than the traditional nitric acid and sulfuric acid mixture. numberanalytics.com This system generates acetyl nitrate (B79036) (AcONO₂) in situ, which acts as the electrophile. wuxibiology.com This reagent has been employed in the nitration of various tetralone precursors. For instance, the nitration of 6-methoxy-1-tetralone (B92454) was carried out using nitric acid and acetic acid in the presence of acetic anhydride. materialsciencejournal.org Similarly, the synthesis of 4-nitrotetralone derivatives has been achieved by reacting polymethyl-substituted acryloylbenzenes with fuming nitric acid in acetic anhydride. The Menke nitration, which employs copper nitrate in acetic anhydride, is another variation where acetyl nitrate is believed to be the active nitrating species. wuxibiology.com

| Substrate | Nitrating System | Conditions | Products | Yield(s) | Reference |

|---|---|---|---|---|---|

| 6-Methoxy-1-tetralone | HNO₃, AcOH, Ac₂O | 0°C to RT, 21h | 6-Methoxy-5-nitro-1-tetralone | 33% | materialsciencejournal.org |

| 5-Methoxy-1-tetralone | Cu(NO₃)₂ / Ac₂O in Et₂O | RT, 3h | 6-Nitro- and 8-Nitro-5-methoxy-1-tetralone | 46% and 42% | materialsciencejournal.org |

| Polymethyl-substituted acryloylbenzenes | Fuming HNO₃ / Ac₂O | 0-5°C, 2h | 2-Nitromethylacryloylbenzenes (precursors to 4-nitrotetralones) | Good | |

| 6-Methoxy-1-tetralone | 65% HNO₃ in Ac₂O/AcOH | 0°C, 2h | 6-Methoxy-5-nitro-1-tetralone | Not specified | mdpi.com |

To overcome the limitations of harsh acidic conditions and improve selectivity, various alternative nitrating reagents have been developed. These often allow for milder reaction conditions and can provide different regiochemical outcomes. numberanalytics.com

Metal nitrates, such as copper(II) nitrate [Cu(NO₃)₂] and bismuth(III) nitrate, have been used, often in combination with acetic anhydride or supported on clay. materialsciencejournal.orgorgchemres.org Nitronium salts, like nitronium tetrafluoroborate (B81430) (NO₂BF₄), are powerful nitrating agents that can be effective under mild conditions for sensitive substrates. numberanalytics.com Other systems include using fuming nitric acid alone at low temperatures, or combinations like ammonium (B1175870) nitrate with trifluoroacetic anhydride (TFAA). materialsciencejournal.org The choice of reagent can be critical; for example, using fuming nitric acid on 1-tetralone yielded the 7-nitro isomer, while the TFAA/NH₄NO₃ system also produced the 7-nitro product. materialsciencejournal.org

| Reagent/System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Fuming HNO₃ | 1-Tetralone | Can provide high selectivity for a single isomer (7-nitro) at low temperatures. | materialsciencejournal.org |

| Cu(NO₃)₂ / Ac₂O | 5-Methoxy-1-tetralone | Mild conditions (room temp), gives a mixture of 6- and 8-nitro isomers. | materialsciencejournal.org |

| NH₄NO₃ / TFAA | 1-Tetralone | Milder alternative to mixed acid, yielded 7-nitro-1-tetralone (B1293709). | materialsciencejournal.org |

| Nitronium Salts (e.g., NO₂BF₄) | General Aromatics | Powerful nitrating agents, useful for sensitive substrates under mild conditions. | numberanalytics.comnumberanalytics.com |

| Bismuth(III) Nitrate | Aryl Boronic Acids | Catalyst-free, eco-friendly option for ipso-nitration. | orgchemres.org |

Utilization of Nitric Acid and Acetic Anhydride Systems

Influence of Substrate Structure on Nitration Regioselectivity

The structure of the tetralone precursor is the most critical factor determining the position of nitration. numberanalytics.com According to the principles of electrophilic aromatic substitution, electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH₃) groups are activators and direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, electron-withdrawing groups (EWGs) are deactivators and direct to the meta position. numberanalytics.comlibretexts.org

In the context of a tetralone ring, a substituent on the aromatic portion will dictate the point of attack.

Electron-Donating Groups (EDGs): The nitration of 5-hydroxy-1-tetralone (B126574) with nitric acid in acetic acid illustrates this principle. materialsciencejournal.org Under refluxing conditions, the major product was the 8-nitro isomer (48% yield), with the 6-nitro isomer also forming (21%). materialsciencejournal.org This demonstrates the strong directing effect of the hydroxyl group to its ortho (position 6) and para (position 8) positions. Similarly, nitration of 5-methoxy-1-tetralone with Cu(NO₃)₂/Ac₂O gave a nearly 1:1 mixture of 6-nitro and 8-nitro-5-methoxy-1-tetralones. materialsciencejournal.org

Steric Hindrance: Besides electronic effects, steric hindrance can influence the ratio of isomers. numberanalytics.com Bulky groups can hinder the approach of the nitrating agent to the ortho position, thereby favoring substitution at the less hindered para position. numberanalytics.com

For the synthesis of this compound, a precursor with a strong para-directing group at the C5 position would be ideal to favor nitration at the C8 position.

Multi-Step Synthetic Routes to this compound

Given the challenges of achieving high regioselectivity via direct nitration, multi-step synthetic sequences are often more practical. These routes allow for the introduction of the nitro group under more controlled conditions or involve the construction of the tetralone ring from an already nitrated precursor.

Protection-Nitration-Deprotection-Oxidation: A viable route for nitro-2-tetralones involves modifying the ketone functionality to alter its directing effects or stability. The synthesis of 5,7- and 6,7-dinitro-2-tetralones was successfully achieved through a multi-step process starting from 2-tetralol. tandfonline.comtandfonline.com The alcohol was first acetylated to form 2-tetralyl acetate. This acetate was then nitrated, yielding a mixture of 5,7- and 6,7-dinitro-2-tetralyl acetates. tandfonline.comtandfonline.com Subsequent cleavage of the acetyl group followed by Oppenauer oxidation of the resulting dinitro-2-tetralols furnished the final dinitro-2-tetralone products. tandfonline.comresearchgate.net This strategy avoids the direct nitration of the sensitive 2-tetralone, which is prone to oxidation. tandfonline.com

Intramolecular Cyclization of Nitro-Precursors: An alternative strategy is to build the tetralone ring from an acyclic precursor that already contains a nitro group in the desired position. The Friedel-Crafts acylation is a powerful tool for ring formation. researchgate.netmasterorganicchemistry.com For example, the intramolecular acylation of p-nitro-γ-phenylbutyric acid has been used to synthesize 7-nitro-1-tetralone. materialsciencejournal.orgresearchgate.net A similar approach using a 4-(nitrophenyl)butyric acid derivative with the nitro group positioned appropriately could theoretically yield an 8-nitro-tetralone skeleton. One reported synthesis of 6-acetamido-1-tetralone involved the nitration of β-benzoylpropionic acid, reduction of the nitro group, acetylation, and then a final Friedel-Crafts cyclization step. orgsyn.org This highlights the utility of placing the nitro group early in the synthesis.

Synthesis via Chalcone (B49325) Intermediates: New tetralone ester intermediates, including a nitro-substituted analogue, have been synthesized from chalcones. rasayanjournal.co.inscispace.com This route involves synthesizing a chalcone from a substituted acetophenone (B1666503) and benzaldehyde. mdpi.comresearchgate.net The resulting chalcone can then be converted to a cyclopropyl (B3062369) keto ester, which undergoes intramolecular Friedel-Crafts alkylation to form the tetralone ring system. This method was used to create a tetralone ester with a nitro group on the aromatic ring, demonstrating a versatile, multi-step approach to substituted tetralones. researchgate.net

Cyclization Reactions in the Formation of 2-Tetralone Frameworks

The construction of the 2-tetralone scaffold is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently form this bicyclic ketone.

Approaches from o-Hydroxyacetophenone and Related Intermediates

One common approach to 2-tetralone and its derivatives involves the use of ortho-hydroxyacetophenone as a starting material. A notable synthesis of a related chromene, which shares a common intermediate, begins with the nitration of o-hydroxyacetophenone. This initial step yields a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone. google.com Following separation, the 2-hydroxy-3-nitroacetophenone can undergo a ring-closure reaction with ethyl cyanoformate to form an 8-nitro-2-cyano-4-carbonyl chromene. google.com While this specific example leads to a chromene, the initial nitrated acetophenone intermediate is a key building block that could potentially be elaborated into a tetralone framework through different synthetic pathways.

Another strategy involves the Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For instance, the reaction of acetophenone derivatives with p-tolualdehyde in the presence of sodium hydroxide (B78521) can produce chalcones. researchgate.net These chalcones can then be converted to cyclopropyl ketones, which subsequently undergo intramolecular cyclization to yield tetralones. researchgate.net This method highlights the versatility of using acetophenone derivatives to construct the tetralone core.

Intramolecular Cyclization Pathways for Tetralone Ring Closure

Intramolecular cyclization is a powerful strategy for the formation of the tetralone ring system. The Friedel-Crafts reaction is a classic and widely used method for this purpose. semanticscholar.orgmasterorganicchemistry.com This reaction can be performed as an acylation followed by cyclization or as a direct intramolecular alkylation. For example, the synthesis of tetralone derivatives has been achieved through the acid-promoted intramolecular cyclization of γ-phenylbutyric acid derivatives. semanticscholar.orgmaterialsciencejournal.org Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are common reagents used to facilitate these cyclizations. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of the ring closure. Generally, the formation of six-membered rings, as in the case of tetralones, is favored over five- or seven-membered rings in intramolecular Friedel-Crafts reactions. masterorganicchemistry.com

Radical cyclization presents another avenue for tetralone synthesis. inglomayor.cl For instance, δ-aryl-β-dicarbonyl compounds can undergo intramolecular cyclization mediated by ceric ammonium nitrate (CAN) to produce 2-tetralone derivatives. beilstein-journals.org The success of this reaction is dependent on the electronic properties of the aryl ring, with electron-donating groups generally favoring the cyclization. beilstein-journals.org Electrochemical methods have also been developed for the regioselective preparation of 1-tetralones through the ring expansion of functionalized cyclobutanols, involving the generation of alkoxy radicals and subsequent intramolecular cyclization. gre.ac.uk

Functional Group Transformations for Nitro Group Installation

The introduction of the nitro group at the C-8 position of the tetralone ring is a key step that can be achieved through various methods, either by direct nitration of the pre-formed tetralone or by carrying the nitro group through the synthetic sequence from an earlier intermediate.

Conversion of Other Functional Groups to Nitro Moieties

The nitro group is a versatile functional group in organic synthesis due to its ability to be transformed into various other functionalities. scispace.com Conversely, methods exist to introduce a nitro group by converting other functional groups. The oxidation of primary amines and oximes are common methods for the synthesis of nitro compounds. scispace.com For example, oximes can be converted to their parent ketones under mild conditions using photoexcited nitroarenes. rsc.org While this is a cleavage reaction, the reverse process, the formation of nitro compounds from other functionalities, is a fundamental transformation in organic chemistry. scispace.com In the context of this compound synthesis, an amino group at the 8-position, which could be introduced via various methods, could potentially be oxidized to the corresponding nitro group. For example, 8-aminotetral-1-one has been synthesized through the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide followed by acidic hydrolysis. researchgate.net This amino ketone could then be a precursor for the corresponding 8-nitro-tetralone.

Enantioselective Synthesis Strategies for Substituted Tetralones

The development of enantioselective methods for the synthesis of substituted tetralones is of significant interest due to the prevalence of chiral tetralone scaffolds in natural products and pharmaceuticals. researchgate.netnih.gov While direct enantioselective synthesis of this compound is not widely reported, various strategies for the asymmetric synthesis of substituted tetralones can be considered and potentially adapted.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of tetralone derivatives. For example, guanidine-bisurea bifunctional organocatalysts have been used for the asymmetric α-hydroxylation of tetralone-derived β-ketoesters. nih.govacs.org This method can also be applied in an oxidative kinetic resolution to produce enantiomerically enriched β- and γ-substituted tetralones. nih.govacs.org N-heterocyclic carbene (NHC) catalysis has also been employed in cascade reactions to synthesize tetra-substituted tetralines with high enantioselectivity. rsc.org

Chemo-enzymatic approaches offer another route to chiral tetralones. researchgate.netnih.gov These methods often involve the enzymatic resolution of racemic intermediates or the use of enzymes for stereoselective transformations. For instance, lipase-mediated resolution of racemic 2-arylpropanols has been used to generate chiral building blocks for the synthesis of natural trinorsesquiterpene tetralones. researchgate.netnih.gov

The following table summarizes some of the key synthetic strategies discussed:

| Synthetic Strategy | Key Intermediates/Reagents | Product Type | References |

| Cyclization from o-Hydroxyacetophenone | 2-Hydroxy-3-nitroacetophenone, Ethyl cyanoformate | 8-Nitro-2-cyano-4-carbonyl chromene (related structure) | google.com |

| Intramolecular Friedel-Crafts | γ-Phenylbutyric acid derivatives, PPA, MSA | Tetralones | semanticscholar.orgmasterorganicchemistry.commaterialsciencejournal.org |

| Radical Cyclization | δ-Aryl-β-dicarbonyl compounds, CAN | 2-Tetralone derivatives | beilstein-journals.org |

| Oxidation of Nitrotetralins | 5-Nitrotetralin, CrO₃ | Mixture of nitro-1-tetralones | materialsciencejournal.org |

| Enantioselective Organocatalysis | Tetralone-derived β-ketoesters, Guanidine-bisurea catalyst | Enantioenriched substituted tetralones | nih.govacs.org |

| Chemo-enzymatic Synthesis | Racemic 2-arylpropanols, Lipase | Chiral tetralones | researchgate.netnih.gov |

Comparative Analysis of Synthetic Efficiencies and Environmental Considerations

The production of specialized chemical compounds like this compound necessitates a thorough evaluation of synthetic methodologies, not only for chemical efficiency but also for environmental impact. This analysis delves into the optimization of reaction yields, the challenges of scaling production, and the integration of green chemistry principles to create more sustainable and efficient synthetic pathways.

Yield Optimization and Reaction Scalability

Yield Optimization

The yield of this compound is contingent on several factors, including the choice of starting materials, nitrating agents, catalysts, and reaction conditions such as temperature and reaction time. While direct comparative studies for this compound are not extensively detailed in publicly available literature, analysis of related tetralone syntheses offers valuable data. For instance, the nitration of substituted 1-tetralones, a key step in producing nitro-tetralone isomers, shows variable yields depending on the methodology.

A critical step is often the regioselective nitration of a tetralone precursor. Methods for synthesizing related nitro-tetralones, such as 2-nitro-1-tetralone, have been optimized by adjusting reaction conditions. For example, using alkyl nitrates in the presence of potassium alkoxides at low temperatures (-30°C) was found to be effective. materialsciencejournal.org The presence of even small amounts of alcohol was reported to reduce the product yield, highlighting the sensitivity of the reaction to the solvent system. materialsciencejournal.org

The table below illustrates various conditions used in the synthesis of substituted tetralone derivatives, showcasing how different reagents and conditions can be manipulated to optimize product yields. These examples, while not all specific to this compound, represent foundational chemistry that can be adapted for its synthesis.

| Starting Material | Key Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Tetralone | Amyl nitrate, tBuOK | Ether (Et2O) | -30°C | Potassium salt of 2-nitro-1-tetralone | 46.2% | materialsciencejournal.org |

| 6-Methoxy-1-tetralone | HNO3, Acetic Anhydride (Ac2O) | Acetic Acid (AcOH) | 0°C, 2h | 6-Methoxy-5-nitro-1-tetralone | Not specified | mdpi.com |

| o-Hydroxyacetophenone | Nitric Acid, Acetic Acid | Organic Solvent | 20-40°C, 3-8h | 2-Hydroxy-3-nitroacetophenone | Not specified | google.com |

| 1-Aryl-7-methoxynaphthalenes | Sodium (Na), Ethanol (EtOH) | Not specified | Not specified | 8-Aryl-2-tetralones | Variable | nih.gov |

Reaction Scalability

Scaling a synthesis from the laboratory bench to industrial production presents significant challenges. Reactions that perform well on a small scale may face issues with heat transfer, mass transfer, and reaction kinetics when scaled up. acs.org For the synthesis of tetralone derivatives, maintaining regioselectivity and yield during scale-up is a primary concern.

For example, in the development of the antidepressant ABT-200, which features a tetralone core, a nitromethane (B149229) condensation reaction worked efficiently in the lab but initially failed upon scale-up, with significant amounts of starting material remaining. acs.org Overcoming this required careful process optimization, including adjusting reaction times and solvent removal procedures, ultimately allowing for a reproducible multi-kilogram scale synthesis. acs.org This highlights the need for robust process development to ensure that the synthesis of this compound can be economically viable and consistent at a larger scale. Future research directions include the development of more selective nitration procedures and scalable processes suitable for industrial production. vulcanchem.com

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for minimizing its environmental footprint. hansrajcollege.ac.inscentspiracy.com This involves a holistic approach to chemical process design, from the choice of raw materials to the final product, aiming for sustainability, efficiency, and safety. researchgate.net

Waste Prevention and Atom Economy : Traditional multi-step syntheses can generate significant waste. Green chemistry prioritizes processes that prevent waste rather than treating it afterward. hansrajcollege.ac.in Atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is a key metric. scentspiracy.com For instance, catalytic reactions, such as catalytic hydrogenation, can approach 100% atom economy, whereas stoichiometric reagents often result in substantial inorganic salt byproducts, leading to a lower atom economy and more waste. scentspiracy.com

Less Hazardous Chemical Synthesis : A major goal is to use and generate substances with minimal toxicity. hansrajcollege.ac.in A patent for a related compound highlights a synthetic route that successfully avoids hazardous reagents like phosphorus oxychloride and ammonia (B1221849) gas, thereby improving the safety and environmental profile of the process. google.com Similarly, the replacement of highly toxic trimethylsilyl (B98337) cyanide ((TMS)CN) with nitromethane in a related tetralone synthesis was pursued to mitigate the risk of generating hydrogen cyanide gas. acs.org

Safer Solvents and Auxiliaries : Solvents can account for a large percentage of the mass and environmental impact of a chemical process. scentspiracy.com The ideal green process uses no solvent or opts for benign alternatives like water. While many organic reactions require organic solvents, research is ongoing to find less hazardous options or to develop solvent-free conditions.

Energy Efficiency : Synthetic methods should be designed for energy efficiency. scentspiracy.com The use of catalysts can reduce the energy requirements of a reaction by lowering activation barriers, allowing for milder temperatures and shorter reaction times. Novel methods like visible-light-induced photocatalysis are being explored for the synthesis of tetralone derivatives, offering a sustainable approach that utilizes a clean energy source. rsc.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often increasing selectivity. The synthesis of 8-aryl-2-tetralones has been achieved using catalytic methods, such as a Suzuki coupling or a Zn(OTf)₂-catalyzed cyclization, demonstrating the power of catalysis in constructing the tetralone framework. nih.govacs.org

Reduce Unnecessary Derivatives : Avoiding the use of temporary blocking or protecting groups can shorten a synthesis, reduce the consumption of reagents, and minimize waste generation. researchgate.net Developing highly selective reactions that target the desired functional group without affecting others is a key strategy in this regard.

By integrating these principles, the synthesis of this compound can be systematically improved to be more efficient, safer, and environmentally sustainable.

Reaction Chemistry and Transformational Pathways of 8 Nitro 2 Tetralone

Reduction Chemistry of the Nitro Functionality

The nitro group of 8-Nitro-2-tetralone can be readily reduced to an amino group, a transformation of significant interest in synthetic chemistry. This reduction can be achieved with high selectivity under controlled conditions.

Selective Reduction to 8-Amino-2-tetralone

The conversion of this compound to 8-Amino-2-tetralone is a crucial step in the synthesis of various biologically active molecules. Two primary methods for this selective reduction are catalytic hydrogenation and metal-acid reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For this compound, this process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Catalysts and Conditions: Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. The reaction is often carried out at temperatures ranging from 40 to 60°C.

Product: This method effectively reduces the nitro group to a primary amine, yielding 8-Amino-2-tetralone.

| Catalyst | Temperature (°C) | Product |

| Palladium on carbon (Pd/C) | 40-60 | 8-Amino-2-tetralone |

| Raney nickel | 40-60 | 8-Amino-2-tetralone |

Table 1: Catalytic Hydrogenation Conditions for this compound

An alternative to catalytic hydrogenation is the use of a metal in the presence of an acid. This classical method offers high selectivity for the reduction of the nitro group without affecting the ketone functionality.

Reagents: Common metal-acid combinations include tin (Sn) or iron (Fe) in hydrochloric acid (HCl) or acetic acid (AcOH).

Selectivity: This technique is highly selective, ensuring that the ketone group remains intact during the reduction process, thus preventing over-reduction.

Product: The primary product of this reaction is 8-Amino-2-tetralone.

| Metal | Acid | Product | Selectivity |

| Tin (Sn) | Hydrochloric acid (HCl) or Acetic acid (AcOH) | 8-Amino-2-tetralone | High |

| Iron (Fe) | Hydrochloric acid (HCl) or Acetic acid (AcOH) | 8-Amino-2-tetralone | High |

Table 2: Metal-Acid Reduction Systems for this compound

Catalytic Hydrogenation Protocols

Partial Reduction Pathways and Intermediate Species

While the complete reduction to the amine is often the desired outcome, partial reduction of the nitro group can lead to the formation of intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. The selective synthesis of these intermediates from nitroarenes can be achieved using specific catalytic systems. For instance, the use of platinum on carbon (Pt/C) with certain additives has been shown to selectively produce N-arylhydroxylamines from nitroarenes. While not specifically detailed for this compound in the provided context, these general principles of nitroarene reduction suggest the potential for forming such intermediates under carefully controlled conditions.

Oxidation Reactions of the Ketone and Ring System

The ketone group and the tetralone ring system of this compound can undergo oxidation, leading to a variety of derivatives.

Oxidative Cleavage and Derivatization

Strong oxidizing conditions can lead to the cleavage of the ketone group in 2-tetralone (B1666913) derivatives, potentially forming carboxylic acids. For instance, the oxidation of tetralone derivatives with reagents like meta-chloroperoxybenzoic acid (mCPBA) can result in oxidative cleavage products. chemrxiv.org While specific examples for this compound are not extensively detailed, the general reactivity of the 2-tetralone core suggests that it would be susceptible to similar transformations. chemrxiv.orgmedcraveonline.com

Furthermore, the benzylic position of the tetralone ring is susceptible to oxidation. For example, the oxidation of tetrahydronaphthalenes to α-tetralones can be achieved with high regioselectivity using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org This highlights the potential for further oxidation of the ring system in this compound under specific conditions.

Regioselective Oxidation Studies

The oxidation of the tetralone scaffold can be directed to specific positions, a process known as regioselectivity. While direct oxidation studies on this compound are not extensively documented, principles from related systems provide significant insight. The oxidation of tetralone derivatives can occur at either the benzylic position of the saturated ring (the α-carbon, C-1) or on the aromatic ring.

The oxidation of tetrahydronaphthalenes to α-tetralones is a common transformation, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). acs.orgresearchgate.net For instance, the oxidation of tetrahydronaphthalene precursors in refluxing aqueous acetic acid with DDQ results in high yields of the corresponding α-tetralone. acs.org This method is highly regioselective for the benzylic position. acs.org

Furthermore, directed C-H hydroxylation offers another pathway for regioselective oxidation. Studies on cyclic alkyl aryl ketones, including substituted tetralones, have shown that the use of an imine directing group can selectively guide hydroxylation to the γ-sp² C-H position on the aromatic ring. The rigidity of the tetralone ring system often favors the formation of a specific imine isomer, which in turn leads to selective oxidation of the aromatic portion of the molecule.

In the case of this compound, the strong electron-withdrawing nature of the nitro group significantly deactivates the aromatic ring towards electrophilic attack, which is a key step in many oxidation mechanisms. Conversely, this deactivation could make the benzylic C-1 and C-3 positions more susceptible to certain types of oxidative reactions. Research on the antifungal properties of related compounds has noted that the presence of a nitro group can confer significant biological activity, suggesting its electronic influence is a critical factor in the molecule's reactivity. acs.org The oxidation of 5-nitrotetralin with chromium trioxide is known to produce a mixture of nitro-1-tetralone isomers, including 8-nitro-1-tetralone, demonstrating that oxidation of a nitrated tetralin system is feasible. materialsciencejournal.org

Nucleophilic and Electrophilic Substitution Reactions on the Tetralone Core

Aromatic Substitution Reactions Influenced by the Nitro Group

The reactivity of the aromatic ring in this compound is heavily governed by the electronic properties of the nitro (-NO₂) group at the C-8 position.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. pearson.comchemistrytalk.orglibretexts.org This effect significantly reduces the nucleophilicity of the benzene (B151609) ring, making it much less reactive towards electrophiles than unsubstituted benzene. libretexts.org Any electrophilic attack is directed to the position meta to the nitro group. In the this compound scaffold, the C-6 position is meta to the C-8 nitro group, and thus, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur preferentially at this site, provided the reaction can overcome the high activation energy.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.org This occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com The activation is strongest at the positions ortho and para to the nitro group. For this compound, the C-7 position is ortho and the C-5 position is para. Therefore, a strong nucleophile can displace a suitable leaving group (like a halide) located at the C-5 or C-7 positions. Furthermore, in a process known as Vicarious Nucleophilic Substitution (VNS), a hydrogen atom can be replaced by a nucleophile, typically at a position activated by a nitro group. organic-chemistry.org This would also favor substitution at the C-5 and C-7 positions of the this compound ring.

Substitution at the Ketone Alpha-Positions

The carbon atoms adjacent to the ketone carbonyl group (C-1 and C-3) are known as the alpha (α) positions. The protons attached to these carbons are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.

The formation of an enolate by treatment with a base (e.g., LDA, NaH) renders the α-carbon nucleophilic. This enolate can then react with a variety of electrophiles in what is known as α-functionalization or α-alkylation. acs.org However, these reactions can sometimes be complicated by issues such as polyalkylation, where the mono-alkylated product reacts further. nih.govfigshare.com The choice of base, solvent, and reaction conditions is crucial for achieving high yields of the desired mono-substituted product. acs.org For 2-tetralones, the enolate is conjugated with the aromatic ring, which influences its stability and reactivity. acs.org

While specific studies on the α-alkylation of this compound are not prevalent, the principles are directly applicable. The distant C-8 nitro group would exert a minor electron-withdrawing inductive effect, potentially slightly increasing the acidity of the α-protons at C-1 and C-3 compared to unsubstituted 2-tetralone. The enolate of this compound would be expected to react with electrophiles such as alkyl halides, aldehydes, and other carbonyl compounds to introduce substituents at the C-1 or C-3 position.

Annulation and Cycloaddition Reactions

[3+3] Annulation and Related Cascade Processes

Annulation reactions are powerful tools for constructing cyclic systems. Research has shown that β-tetralone (unsubstituted 2-tetralone) is an effective substrate for [3+3] annulation reactions with Morita-Baylis-Hillman (MBH) acetates derived from trans-β-nitro styrene. researchgate.netnih.govrsc.org This reaction proceeds through a cascade process initiated by a base. rsc.org

The mechanism involves the formation of the tetralone enolate, which acts as a nucleophile. rsc.org This enolate attacks the MBH acetate (B1210297) in a Michael addition (SN2' reaction), followed by an intramolecular oxa-Michael addition. rsc.org This 6-endo-trig cyclization results in the formation of a six-membered tetrahydrochromene ring fused to the original tetralone structure. rsc.org This cascade process constructs complex polycyclic frameworks in a single, efficient step.

The scope of this reaction has been explored with various substituted MBH acetates, demonstrating its versatility. While these studies were performed on β-tetralone and 6-bromo-β-tetralone, the methodology is applicable to this compound. The nitro group at C-8 would influence the electronic properties but is not expected to alter the fundamental course of the annulation cascade.

| Entry | MBH Acetate Substituent (Ar) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Cs₂CO₃ | THF | 77 |

| 2 | 4-Benzyloxy-phenyl | Cs₂CO₃ | THF | 76 |

| 3 | 3,4-Dimethoxy-phenyl | Cs₂CO₃ | THF | 71 |

| 4 | 4-Fluoro-phenyl | Cs₂CO₃ | THF | 72 |

| 5 | Phenyl (with 6-bromo-β-tetralone) | Cs₂CO₃ | THF | 68 |

Intramolecular Cyclization Involving the this compound Moiety

Intramolecular cyclization reactions provide a route to complex polycyclic systems from suitably functionalized precursors. For the this compound moiety, cyclization can be envisioned through reactions involving either the aromatic ring or the enolizable ketone part of the molecule.

One established strategy is the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones, often mediated by reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). beilstein-journals.orgnih.govresearchgate.net This involves a radical addition to the aromatic ring followed by rearomatization. beilstein-journals.org Applying this concept in reverse, a side chain attached to the C-1 or C-3 position of this compound containing an electrophilic center could potentially undergo an intramolecular Friedel-Crafts-type reaction with the aromatic ring, although this would be disfavored by the deactivating nitro group.

A more plausible pathway involves an intramolecular Michael addition. For example, a precursor with a nitromethyl group positioned ortho to an α,β-unsaturated system can undergo base-catalyzed intramolecular Michael addition to form a 4-nitro-1-tetralone. materialsciencejournal.org A similar strategy could be designed for an this compound derivative. If a side chain containing a Michael acceptor were installed at the C-1 position, the enolate of the tetralone could cyclize onto it.

Additionally, tandem reactions can lead to cyclization. For instance, a titanium tetrachloride-promoted intramolecular cyclization of a 4-aryl-2-hydroxybutanal diethyl acetal (B89532) affords a 2-tetralone through a sequence of oxonium formation, intramolecular Friedel-Crafts alkylation, and tautomerization. researchgate.net This highlights how a precursor with an appropriate side chain can be induced to cyclize and form the tetralone ring system, a strategy that could be adapted to build more complex structures onto an existing this compound core.

Tandem Reactions Featuring Ipso-Substitution of the Nitro Group

Tandem reactions, or cascade reactions, are highly efficient processes in which multiple chemical transformations occur in a single pot without the need for isolating intermediates. A notable strategy in the chemistry of nitro-aromatic compounds involves the ipso-substitution of the nitro group, where an incoming substituent displaces the nitro group from its position on the aromatic ring.

Research into the synthesis of tetralone derivatives has demonstrated the viability of tandem reactions that incorporate this type of substitution. A prominent example is the highly diastereoselective tandem reaction of 2'-nitrochalcones, which involves a Michael addition followed by an ipso-substitution of the nitro group. researchgate.netresearchgate.net This sequence results in the formation of 1-tetralones with two adjacent chiral centers. researchgate.net Although the initial substrate in this specific pathway is not this compound itself, the mechanism provides a clear precedent for the displacement of a nitro group in the formation of a tetralone core. The reaction is initiated by the addition of a nucleophile, which leads to an intramolecular cyclization and subsequent elimination of the nitro group, a process facilitated by its strong electron-withdrawing nature.

Table 1: Tandem Reaction for Tetralone Synthesis

| Reaction Type | Key Steps | Substrate Class | Product Class | Reference |

| Tandem Annulation | Michael Addition, Ipso-Substitution | 2'-Nitrochalcones | 1-Tetralones | researchgate.netresearchgate.net |

Derivatization Strategies for Advanced Molecular Scaffolds

The this compound framework is a valuable starting point for creating more elaborate molecular architectures. Its functional groups serve as handles for extensive derivatization, enabling the construction of complex scaffolds for various scientific applications. Substituted tetralones are recognized as important building blocks for a wide array of synthetic heterocyclic compounds and natural product derivatives. researchgate.net

Modifications of the Tetralone Scaffold for Complex Syntheses

The modification of the basic 2-tetralone structure is a key strategy for accessing complex molecules. One powerful method involves the introduction of aryl groups at the C-8 position through cross-coupling reactions.

Researchers have developed synthetic routes to 8-aryl-2-tetralones, which are valuable for building sophisticated molecular frameworks. nih.gov A notable approach starts with a 2-tetralone derivative and utilizes a Suzuki coupling reaction. nih.gov This method allows for the formation of a carbon-carbon bond between the tetralone core and various aryl groups, including those with naphthalene (B1677914) and anthracene (B1667546) rings. nih.gov

Table 2: Synthesis of 8-Aryl-2-tetralones via Suzuki Coupling

| Starting Material Component | Key Reaction | Coupled Fragment | Product | Reference |

| 2-Tetralone Triflate | Suzuki Coupling | Arylboronic Acids | 8-Aryl-2-tetralones | nih.gov |

Another modification strategy involves reactions at the α-position to the ketone. For instance, 2-tetralones can undergo dithiocarbamation with elemental sulfur and isothiocyanates. rsc.org This multicomponent reaction proceeds at room temperature to form 4-hydroxythiazolidine-2-thiones, which can be further dehydrated to yield thiazole-2-thiones. rsc.org This demonstrates how the ketone functionality can be leveraged to build novel heterocyclic rings onto the tetralone scaffold.

Formation of Polycyclic Structures via this compound Precursors

The 2-tetralone core is a foundational element for the synthesis of fused polycyclic systems. The nitro group in this compound can be readily reduced to an amine (8-amino-2-tetralone), which then serves as a precursor in annulation reactions to build polycyclic structures.

Various strategies have been developed to construct complex ring systems from β-tetralone derivatives. An efficient method involves the intramolecular oxidative cyclization and aromatization of β-tetralone oximes. rsc.org Promoted by N-Bromosuccinimide (NBS), this reaction yields fused α-carbolines, which are pentacyclic (five-ring) systems, in moderate to good yields. rsc.org By slightly altering the conditions, the same principle can be applied to β-tetralones to synthesize benzo researchgate.netchromeno[2,3-b]indoles. rsc.org

Furthermore, one-pot reactions starting from 2-tetralone have been shown to produce complex polycyclic heteroaromatic compounds. A reaction of 2-tetralone with ammonium acetate and substituted benzaldehydes can afford 5-aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridine, another pentacyclic system. researchgate.net These examples highlight the potential of the 2-tetralone scaffold, and by extension this compound, as a key precursor for a diverse range of polycyclic aromatic compounds.

Table 3: Synthesis of Polycyclic Systems from 2-Tetralone Precursors

| Precursor | Reaction Type | Key Reagent(s) | Resulting Polycyclic Structure | Reference |

| β-Tetralone Oximes | Intramolecular Oxidative Cyclization | NBS | Fused α-Carbolines (Pentacyclic) | rsc.org |

| β-Tetralones | Intramolecular Oxidative Cyclization | NBS | Benzo researchgate.netchromeno[2,3-b]indoles | rsc.org |

| 2-Tetralone | One-pot Condensation/Annulation | Ammonium Acetate, Benzaldehydes | 5-Aryl-7,8,13,14-tetrahydrodibenzo[a,i]phenanthridines | researchgate.net |

Advanced Spectroscopic and Computational Methodologies for 8 Nitro 2 Tetralone Research

Spectroscopic Characterization Techniques (Methodology Focus)

Spectroscopic techniques are central to the structural and functional analysis of 8-Nitro-2-tetralone. Each method provides a unique piece of the molecular puzzle, from atomic connectivity and spatial arrangement to vibrational modes and electronic transitions.

NMR spectroscopy is a cornerstone technique for the unambiguous structural identification of organic molecules like this compound. copernicus.org It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. copernicus.org

Multinuclear NMR, primarily focusing on ¹H (proton) and ¹³C (carbon-13) nuclei, is fundamental for the structural verification of this compound and its isomers. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons.

While a specific, published spectrum for this compound is not detailed in the available literature, data from closely related nitro-tetralone derivatives illustrate the approach. For instance, the ¹H-NMR spectrum of 6-methoxy-5-nitro-1-tetralone shows distinct signals for its aromatic and aliphatic protons, with chemical shifts (δ), multiplicities, and coupling constants (J) providing definitive structural information. mdpi.com The aromatic protons appear as doublets in the δ 7.0–8.1 ppm range, while the aliphatic protons of the tetralone ring are observed as multiplets between δ 2.0 and 2.8 ppm. mdpi.com

Table 1: Illustrative ¹H-NMR Data for a Related Nitro-tetralone Derivative (6-methoxy-5-nitro-1-tetralone)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Ar) | 8.08 | d | 8.9 |

| Aromatic (Ar) | 7.36 | d | 8.9 |

| Methoxy (B1213986) (OCH₃) | 3.97 | s | N/A |

| Aliphatic (CH₂) | 2.78 | t | 6.5 |

| Aliphatic (CH₂) | 2.60 | t | 6.5 |

| Aliphatic (CH₂) | 2.05 | p | 6.5 |

Data sourced from a study on 6-methoxy-5-nitro-1-tetralone. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon (C=O), aromatic carbons, and aliphatic carbons of the saturated ring.

The cyclohexenone ring of the tetralone core is not planar and adopts a preferred conformation, often a half-chair. NMR techniques are crucial for determining this three-dimensional structure in solution. cdnsciencepub.com The analysis of vicinal proton-proton coupling constants (³JHH) and the application of the Karplus equation allow for the estimation of dihedral angles between adjacent protons, which in turn defines the ring's conformation. cdnsciencepub.com

Furthermore, the Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons. cdnsciencepub.com NOE enhancement between specific protons, such as between a proton on the aliphatic ring and a proton on the aromatic ring, can confirm a particular spatial arrangement and identify the dominant conformer in solution. cdnsciencepub.com In studies of related 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, NOE data was used to confirm the pseudoaxial or pseudoequatorial disposition of substituents, revealing that conformational preferences are often dictated by the need to minimize steric interactions and allow for intramolecular hydrogen bonding. cdnsciencepub.com

Vibrational spectroscopy, encompassing both IR and Raman techniques, is essential for identifying the key functional groups within this compound. These two methods are complementary; vibrations that are strong in IR may be weak or absent in Raman, and vice-versa. spectroscopyonline.com

The most characteristic feature of this compound in an IR spectrum is the presence of the nitro (NO₂) and ketone (C=O) groups. spectroscopyonline.com The nitro group gives rise to two particularly strong and easily identifiable absorption bands corresponding to its asymmetric and symmetric stretching vibrations. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550–1630 | researchgate.net |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1270–1310 | researchgate.net |

| Ketone (C=O) | Stretch | ~1715 (aliphatic ketone) | researchgate.net |

| Aromatic C-H | Stretch | 3000–3100 | researchgate.net |

These distinct vibrational bands are not only used for initial identification but are also valuable for monitoring chemical transformations. For example, during the reduction of the nitro group to an amine, the disappearance of the strong NO₂ stretching bands in the IR spectrum provides a clear indication of the reaction's progress. iucr.org

Raman spectroscopy offers complementary data, particularly for symmetric vibrations and bonds with less polarity. It can also be used for in situ monitoring to track changes in functional groups under reaction conditions. colab.ws

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the key chromophores are the nitrated benzene (B151609) ring and the carbonyl group. The spectrum is characterized by π → π* transitions, typically at shorter wavelengths, associated with the aromatic system, and n → π* transitions, at longer wavelengths, associated with the non-bonding electrons of the oxygen atoms in the carbonyl and nitro groups.

The nitro group acts as a powerful auxochrome and chromophore, significantly influencing the electronic spectrum. Studies on related nitro-substituted aromatic compounds have shown that the presence of a nitro group often leads to a bathochromic (red) shift in the absorption maximum. researchgate.netresearchgate.net This shift is attributed to the nitro group's strong electron-withdrawing nature, which extends the π-conjugation and facilitates intramolecular charge transfer (ICT) processes. researchgate.net The analysis of these electronic transitions provides insight into the molecule's electronic structure. researchgate.net Like IR spectroscopy, UV-Vis can be employed for the in situ monitoring of reactions involving the chromophoric nitro group.

Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular interactions and crystal packing. While the crystal structure of this compound itself is not publicly available, analyses of closely related compounds provide valuable structural insights.

A notable example is the X-ray crystallographic study of a square-planar nickel(II) complex containing both a nitro group and a tetralone-derived ligand. iucr.orgiucr.org This study provided detailed structural parameters and revealed how the molecules pack in the crystal lattice. iucr.orgiucr.org The packing was stabilized by intermolecular forces, including π⋯π stacking between organic ligands and specific C−H⋯O hydrogen bonds involving the oxygen atoms of the nitro group. iucr.org

Table 3: Illustrative Crystallographic Data for a Related Metal Complex Containing a Tetralone and Nitro Moiety

| Parameter | Value |

|---|---|

| Compound | [Ni(QT)(NO₂)] |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Key Intermolecular Interactions | π⋯π stacking, C−H⋯O hydrogen bonds |

Data sourced from a study on a photoswitchable nickel(II) nitro complex. iucr.orgiucr.org

Analysis of such related structures allows for inferences about the likely bond lengths, angles, and conformational properties of this compound in the solid state. For example, studies on various tetralone derivatives confirm the half-chair conformation of the non-aromatic ring. nih.govresearchgate.net

Multinuclear NMR Approaches

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and In Situ Monitoring

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful, non-invasive tools to investigate the intrinsic properties of molecules like this compound. Through theoretical models, researchers can predict and analyze characteristics such as electronic structure, reactivity, and conformational dynamics, offering insights that complement experimental findings. These methods allow for a detailed exploration of the molecule at an atomic level, guiding further experimental work.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecular systems. scispace.com Unlike traditional methods based on complex many-electron wavefunctions, DFT utilizes the much simpler electron density as its fundamental variable to calculate the ground state energy and other properties of a system. scispace.comepfl.ch This approach offers a balance of computational efficiency and accuracy, making it suitable for molecules of moderate size and complexity, including this compound. epfl.ch DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics, providing a deep understanding of the molecule's behavior. annauniv.edu

A primary application of DFT is the mapping of the electron density distribution across a molecule. annauniv.edu For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can generate a detailed three-dimensional map of its electronic landscape. This map visually represents regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers).

The electron density distribution in this compound is significantly influenced by its functional groups. The nitro group (-NO₂) is strongly electron-withdrawing, pulling electron density from the aromatic ring. The carbonyl group (C=O) in the tetralone ring is also electron-withdrawing. A DFT-calculated electron density contour map would visualize this polarization, showing a high concentration of electron density around the oxygen atoms of the nitro and carbonyl groups and a corresponding depletion on the adjacent carbon atoms and the aromatic ring. researchgate.net These maps are crucial for understanding intermolecular interactions and chemical reactivity.

Table 1: Interpreting Electron Density Features in this compound

| Molecular Region | Expected Electron Density | Implication |

|---|---|---|

| Nitro Group Oxygens | High | Site for interaction with electrophiles/H-bond donors. |

| Carbonyl Oxygen | High | Site for protonation and electrophilic attack. |

| Aromatic Ring | Depleted (relative to benzene) | Reduced nucleophilicity due to the -NO₂ group. |

| Carbonyl Carbon | Low | Electrophilic center, susceptible to nucleophilic attack. |

DFT calculations provide quantitative descriptors that can predict the most probable sites for chemical reactions. To identify where an electrophile might attack this compound, researchers can compute local reactivity indices. researchgate.net One powerful method involves calculating the electrophilic Parr functions (P⁺ₖ), which identify the most reactive nucleophilic sites in a molecule. researchgate.net Another related descriptor is the electrophilic superdelocalizability (Sᴱ), designed to quantify the susceptibility of a specific atom in a molecule to an electrophilic attack. nih.gov

DFT is extensively used to elucidate complex reaction mechanisms by mapping the entire potential energy surface of a reaction. acs.org This involves calculating the energies of reactants, transition states, intermediates, and products. researchgate.net By identifying the transition state structure and its associated energy (the activation barrier), researchers can predict the feasibility and rate of a chemical transformation. researchgate.netrsc.org

In studies on the related β-tetralone system, DFT calculations have been used to explore cascade reactions, such as a Michael/oxa-Michael process. rsc.orgresearchgate.net The results showed how the molecule could proceed through different cyclization pathways (e.g., 6-endo-trig vs. 5-exo-trig), with DFT predicting the favorability of one path over another by comparing their activation energy barriers. rsc.orgresearchgate.net A similar approach applied to this compound could be used to model its reactions, such as reduction, oxidation, or condensation, providing a detailed, step-by-step understanding of the transformation and predicting the most likely product. acs.org

Note: Data are illustrative, based on values reported for related tetralone and nitro-compound reactions. rsc.orgresearchgate.net

While DFT excels at describing electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are the methods of choice for exploring the conformational landscape of flexible molecules. numberanalytics.comnih.gov

Molecular Mechanics (MM) employs classical physics principles, representing atoms as balls and bonds as springs. youtube.com It uses a "force field"—a set of parameters that define the energy of a molecule as a function of its bond lengths, angles, and torsions—to calculate the potential energy of different conformations. youtube.com For this compound, the cyclohexenone portion of the molecule is not planar and can adopt several conformations. MM-based conformational searches can systematically rotate the rotatable bonds to map out the potential energy surface and identify the low-energy (i.e., most stable) conformations of the molecule. youtube.com Studies on similar tetralone derivatives have successfully used MM2 calculations to determine the preferred spatial arrangement of substituents, such as whether they adopt pseudo-axial or pseudo-equatorial positions. cdnsciencepub.com

Molecular Dynamics (MD) simulations extend the principles of MM by incorporating atomic motion over time, essentially solving Newton's equations of motion for every atom in the system. frontiersin.orgplos.org A typical MD simulation involves placing the molecule of interest (e.g., this compound) in a simulated box filled with solvent molecules like water, applying a force field, and allowing the system to evolve over time at a constant temperature. frontiersin.orgmdpi.com This technique provides a dynamic picture of the molecule's behavior, showing how it flexes, vibrates, and transitions between different conformations. plos.org MD is invaluable for understanding how the molecule behaves in a solution environment and for studying its interactions with other molecules, such as biological receptors. nih.gov

Table 3: Typical Workflow for a Molecular Dynamics (MD) Simulation

| Step | Description | Purpose |

|---|---|---|

| 1. System Setup | The molecule (this compound) is placed in a simulation box. The box is filled with explicit solvent molecules (e.g., water). Ions may be added to neutralize the system. frontiersin.org | To create a realistic model of the molecule in a solution environment. |

| 2. Energy Minimization | The initial geometry of the system is optimized to remove any steric clashes or unfavorable contacts. frontiersin.org | To relax the system to a low-energy starting point before simulation. |

| 3. Equilibration | The system is gradually heated to the target temperature and the pressure is adjusted. The solvent molecules are allowed to rearrange around the solute. | To ensure the simulation starts from a thermally and structurally stable state. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds), and the atomic coordinates are saved at regular intervals. | To generate a trajectory of the molecule's motion for later analysis. mdpi.com |

| 5. Analysis | The saved trajectory is analyzed to study conformational changes (e.g., using Root Mean Square Deviation - RMSD), intermolecular interactions, and other dynamic properties. plos.org | To extract meaningful chemical and physical insights from the simulation. |

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. mmcmodinagar.ac.in It is defined as the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). mmcmodinagar.ac.in This rate change occurs because the heavier isotope leads to a lower zero-point vibrational energy for the corresponding bond, which can affect the energy of the transition state. baranlab.org

A significant primary KIE (typically kH/kD > 2) is strong evidence that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. mmcmodinagar.ac.in For this compound, KIE studies could provide definitive mechanistic insights. For instance, in a base-catalyzed reaction involving the formation of an enolate, the rate-determining step might be the abstraction of a proton from the C-1 or C-3 position. By synthesizing deuterated analogs of this compound with deuterium at these positions, one could measure the KIE. A large KIE would confirm that C-H bond cleavage is the slow step, whereas a KIE near unity would suggest that another step, such as the base association, is rate-limiting. baranlab.org

Table 4: Hypothetical KIE Data for a Reaction at the α-Carbon of this compound

| Labeled Position | Measured kH/kD | Mechanistic Interpretation |

|---|---|---|

| C-1 | 6.5 | Strong primary KIE. C-H bond breaking at the C-1 position is part of the rate-determining step (e.g., enolization). mmcmodinagar.ac.in |

| C-3 | 7.0 | Strong primary KIE. C-H bond breaking at the C-3 position is part of the rate-determining step. mmcmodinagar.ac.in |

| C-6 (Aromatic) | 1.1 | No significant KIE. The C-H bond at this position is not broken during the rate-determining step. |

| No Label | 1.0 (Control) | Baseline reaction rate. |

Note: kH and kD are the rate constants for the hydrogen- and deuterium-containing reactants, respectively.

Prediction of Electrophilic Attack Sites

Computational Prediction of Photoswitching Behavior in Related Nitro Complexes

Photoswitching, the reversible transformation of a molecule between two forms using light, is a property of significant interest for applications in molecular electronics and materials science. rsc.org While this compound itself is an organic molecule, extensive research into the photoswitching properties of transition-metal nitro complexes provides a valuable framework for predicting and understanding potential photoactivity in related systems. mdpi.comacs.org

The most relevant phenomenon is the photoisomerization of a nitro (–NO₂) group to a nitrito (–ONO) group. mdpi.com This process has been thoroughly investigated in square-planar nickel(II) and palladium(II) complexes, which serve as excellent models. mdpi.comacs.org In these systems, irradiation with light of a specific wavelength (e.g., 470-530 nm) can trigger the conversion from the ground-state nitro isomer to a metastable endo-nitrito isomer. mdpi.comacs.org This transformation is often reversible, with the original nitro form being restored through thermal relaxation or irradiation with a different wavelength of light. rsc.orgacs.org

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is a powerful tool for predicting and rationalizing this photoswitching behavior. acs.orgacs.org DFT calculations are used to model the geometries and relative energies of the ground-state (nitro) and metastable (nitrito) isomers. These calculations can help determine the thermodynamic feasibility of the switching process. rsc.orgresearchgate.net Furthermore, TD-DFT can predict the electronic absorption spectra, identifying the excitation wavelengths required to trigger the isomerization. acs.org By calculating the potential energy surfaces of the excited states, researchers can elucidate the mechanistic pathways of the nitro-to-nitrito transformation. libretexts.org

Table 3: Computational Parameters and Findings from Photoswitching Studies on Related Nitro Complexes This table summarizes typical computational methodologies and key findings from research on photoswitchable metal-nitro complexes, which could inform future studies on this compound.

| Parameter | Methodology / Finding | Relevance to Prediction |

|---|---|---|

| Computational Method | DFT (e.g., B3LYP functional) and TD-DFT. acs.orgacs.org | Standard for optimizing molecular geometries and calculating excited state properties. |

| Basis Set | Pople-style (e.g., 6-311++G**) or others suitable for the system. acs.org | Ensures accurate description of electron distribution, crucial for nitro group behavior. |

| Predicted Property | Energy difference (ΔE) between nitro and nitrito isomers. | Indicates the stability of the photoswitched state. |

| Predicted Property | Absorption Wavelengths (λ_max). | Predicts which wavelengths of light will activate the photoswitch. acs.org |

| Key Finding in Complexes | Conversion efficiencies can be high (up to 100%) at low temperatures (100-200 K). acs.org | Suggests that nitro-group photoisomerization can be a highly efficient process. |

| Influencing Factor | Steric factors and the shape of the "reaction cavity" in the crystal lattice. acs.org | Highlights that for solid-state applications, the crystal packing of this compound would be a critical parameter to model. |

Applying these computational methodologies to this compound would allow for an in silico investigation of its photoswitching potential. By modeling the nitro and nitrito forms of the molecule, DFT could predict their relative stability. TD-DFT calculations could then reveal whether the electronic transitions necessary for photoisomerization occur in an accessible region of the electromagnetic spectrum, such as the UV or visible range. Such a computational study would be a crucial first step in exploring the viability of this compound and its derivatives as novel, metal-free organic photoswitches.

Role of 8 Nitro 2 Tetralone in Advanced Synthetic Methodologies and Material Precursor Chemistry

Intermediate in the Synthesis of Complex Organic Molecules

The unique structural features of 8-nitro-2-tetralone, including its ketone functionality and the influential nitro group, position it as a key building block in the synthesis of more complex molecular frameworks. vulcanchem.com

Precursor in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of many biologically active molecules and functional materials. ysciei.commdpi.com The nitro group of this compound can be readily reduced to an amino group, providing a reactive handle for the construction of various nitrogen-containing rings. For instance, the reduction of the nitro group to form 8-amino-2-tetralone is a key step in creating a primary amine derivative that can undergo further cyclization reactions. This transformation is pivotal for accessing a variety of heterocyclic systems.

One notable application is in the synthesis of complex structures like 8-nitro-2-tetrazol-5-yl-4-oxo-4H-1-benzopyran. In this multi-step synthesis, a related nitro-substituted precursor undergoes cyclization reactions to form a tetrazole ring system, highlighting the utility of the nitro functionality in building intricate heterocyclic architectures. google.com The reduction of this nitro-group-containing intermediate subsequently yields an amino derivative, which is a crucial component for pharmacologically significant molecules like Pranlukast. google.com

Contribution to the Synthesis of Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest in materials science and medicinal chemistry. nih.govfrontiersin.org this compound serves as a precursor for the synthesis of functionalized polycyclic aromatic systems. The tetralone core provides a foundational bicyclic structure that can be further elaborated and aromatized.

For example, synthetic strategies involving tetralone derivatives can lead to the formation of complex polycyclic systems like dibenzofluorenes. frontiersin.org While not directly starting from this compound, the methodologies employed, such as alkylation followed by cyclodehydration and aromatization, demonstrate how the tetralone framework is a versatile starting point for constructing larger aromatic networks. frontiersin.org The nitro group in this compound offers a strategic point for introducing further functionality or for influencing the regioselectivity of subsequent reactions, thereby guiding the assembly of complex polycyclic structures.

Role in the Elaboration of Tetralone-Based Molecular Architectures

The tetralone scaffold itself is a key structural motif in a variety of natural products and synthetic compounds with diverse biological activities. nih.govrsc.org this compound is instrumental in the synthesis of more elaborate molecules built upon this core structure. The ketone at the 2-position and the nitro group at the 8-position provide two distinct reactive sites that can be selectively manipulated. vulcanchem.com

Research has demonstrated the synthesis of various 8-aryl-2-tetralones, showcasing methods to append aryl groups at the 8-position. nih.gov While these specific examples may not start with the nitro-substituted variant, the established synthetic routes, such as Suzuki coupling, are applicable to derivatives of 2-tetralone (B1666913) and highlight the potential for modifying the aromatic ring. nih.gov The presence of the nitro group in this compound can influence the reactivity of the aromatic ring, potentially directing the course of such coupling reactions.

Furthermore, the ketone functionality of the tetralone core can participate in a wide range of transformations, including aldol (B89426) condensations and reactions with organometallic reagents, allowing for the construction of complex carbon skeletons. inglomayor.cl The interplay between the ketone and the nitro group allows for a diverse array of chemical modifications, leading to a wide range of tetralone-based molecular architectures.

Chemical Probes for Mechanistic Elucidation

The distinct chemical properties of this compound make it a useful tool for investigating reaction mechanisms and molecular interactions.

Design and Synthesis of Labeled Analogues for Reaction Pathway Studies

To trace the course of a chemical reaction and understand the fate of individual atoms or functional groups, chemists often employ isotopically labeled compounds. The synthesis of labeled analogues of this compound, for instance with isotopes like ¹³C, would allow for detailed mechanistic studies.

A general strategy for synthesizing uniformly ¹³C-labeled polycyclic aromatic hydrocarbons often starts from simpler labeled precursors like U-¹³C-benzene and U-¹³C-succinic anhydride (B1165640) to construct a labeled tetralone intermediate. nih.gov This labeled tetralone can then be elaborated into more complex structures. Applying similar principles, one could envision the synthesis of ¹³C-labeled this compound. Such labeled compounds would be invaluable in nuclear magnetic resonance (NMR) spectroscopy studies to follow the transformation of the tetralone backbone during complex reaction sequences.

Investigations of Molecular Interactions in Chemical Environments

The structure of this compound, with its polar ketone and nitro groups, allows it to participate in various non-covalent interactions, which are crucial in understanding its behavior in different chemical environments. researchgate.net Techniques like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.net

For a molecule like this compound, one would expect significant intermolecular interactions, including hydrogen bonding involving the ketone oxygen and dipole-dipole interactions arising from the polar nitro and carbonyl groups. These interactions dictate the crystal packing and can influence the compound's physical properties and reactivity in the solid state. Studying these interactions provides insight into how the molecule organizes itself and interacts with its surroundings, which is fundamental to understanding its role in broader chemical and biological systems. researchgate.net

Precursor for Dyes and Pigments Production

The molecular architecture of this compound is well-suited for its role as a foundational element in the synthesis of colorants. The presence of both a reactive ketone and a modifiable nitro group allows for the systematic construction of large, conjugated systems known as chromophores, which are responsible for the absorption of light and thus the generation of color.

The color of an organic molecule is determined by its ability to absorb light at specific wavelengths in the visible spectrum (approximately 380–750 nm). michberk.com This absorption is carried out by specific atomic groupings called chromophores, which must be part of a conjugated system of alternating single and double bonds to function effectively. nih.gov The nitro group (–NO₂) is itself a potent chromophore. michberk.comsrmist.edu.in

The primary influence of the nitro group on color stems from its powerful electron-withdrawing nature. vulcanchem.comrsc.org When placed in a conjugated system opposite an electron-donating group (an auxochrome, such as an amino –NH₂ or hydroxyl –OH group), a "push-pull" effect is established. This interaction enhances the polarization of the molecule and delocalizes the π-electrons across the system. nih.gov This delocalization lowers the energy gap between the molecule's ground state and excited state. Consequently, the molecule absorbs light of a lower energy, which corresponds to a longer wavelength. This shift in the absorption maximum to a longer wavelength is known as a bathochromic shift, or a deepening of the color. nih.govrsc.org For instance, placing an electron-donating amino group and an electron-accepting nitro group in conjugation results in a significant bathochromic effect, a principle widely used in disperse dyes. nih.gov The attachment of one or more nitro groups to an aromatic compound can induce these bathochromic shifts, which is an attractive method for moving the optical absorption from the UV region into the visible part of the spectrum. rsc.org

| Substituent Group | Electronic Nature | Effect on Conjugated System | Impact on Color |

|---|---|---|---|

| Nitro (–NO₂) | Strongly Electron-Withdrawing (Acceptor) | Acts as a chromophore; enhances polarization in a "push-pull" system. | Induces bathochromic shift (deepens color); often imparts yellow color on its own. michberk.comnih.gov |

| Amino (–NH₂) | Strongly Electron-Donating | Acts as an auxochrome; increases electron density in the conjugated system. | Causes bathochromic shift, especially when paired with an electron-acceptor. nih.gov |

| Hydroxyl (–OH) | Electron-Donating | Acts as an auxochrome. | Contributes to bathochromic shifts, though typically less than an amino group. nih.gov |

| Carbonyl (C=O) | Electron-Withdrawing | Can act as a chromophore. michberk.com | Contributes to the overall conjugated system and color. |

The utility of this compound as a dye precursor is rooted in the reactivity of its two key functional groups: the ketone at the 2-position and the nitro group at the 8-position. vulcanchem.com These sites allow for the stepwise and controlled construction of complex dye molecules.